N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide
Description
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an oxazole ring, and a carboxamide group
Properties
IUPAC Name |
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-11-15(18-10-21-11)16(20)17-8-7-14-19-13(9-22-14)12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQUMGNNXWMCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NCCC2=NC(=CS2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thiazole and oxazole intermediates, followed by their coupling through a series of reactions involving amide bond formation. Common reagents used in these reactions include thionyl chloride, amines, and carboxylic acids. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using automated synthesis techniques and large-scale reactors.
Chemical Reactions Analysis
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxazole or thiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and oxazole rings, using reagents like halogens or alkylating agents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate, particularly in the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-methyl-1,3-oxazole-4-carboxamide can be compared with similar compounds such as:
- N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
- N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of thiazole and oxazole rings, which may confer distinct properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
